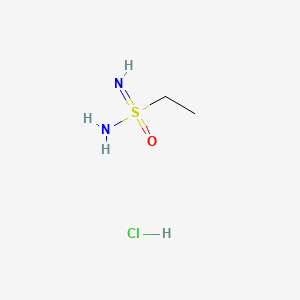
Ethanesulfonoimidamide hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethanesulfonoimidamide hydrochloride is an organosulfur compound that has garnered interest due to its unique chemical properties and potential applications in various fields. This compound is characterized by the presence of a sulfonimidamide group, which is a sulfur-containing functional group with a tetrahedral sulfur center. The hydrochloride form of ethanesulfonoimidamide is typically used to enhance its solubility and stability.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ethanesulfonoimidamide hydrochloride can be achieved through several methods. One common approach involves the reaction of sulfonyl chlorides with amines under controlled conditions. The reaction typically proceeds through the formation of an intermediate sulfonamide, which is then converted to the sulfonimidamide by treatment with a suitable reagent such as a base or an acid .
Industrial Production Methods
In an industrial setting, the production of this compound often involves the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification by recrystallization or chromatography to remove impurities and obtain the desired product in its pure form .
Analyse Des Réactions Chimiques
Types of Reactions
Ethanesulfonoimidamide hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonyl derivatives.
Reduction: Reduction reactions can convert the sulfonimidamide group to other sulfur-containing functional groups.
Substitution: The sulfonimidamide group can participate in nucleophilic substitution reactions, leading to the formation of new compounds.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles such as amines or alcohols. The reactions are typically carried out under controlled temperature and pH conditions to ensure selectivity and yield .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield sulfonyl chlorides, while reduction can produce sulfonamides .
Applications De Recherche Scientifique
Ethanesulfonoimidamide hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organosulfur compounds.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a drug candidate for various therapeutic applications.
Industry: It is used in the production of polymers and other materials with unique properties
Mécanisme D'action
The mechanism of action of ethanesulfonoimidamide hydrochloride involves its interaction with specific molecular targets. The sulfonimidamide group can form strong interactions with proteins and enzymes, potentially inhibiting their activity or altering their function. The exact pathways and targets involved depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to ethanesulfonoimidamide hydrochloride include sulfonamides, sulfoximines, and other sulfonimidates. These compounds share the presence of a sulfur-containing functional group but differ in their specific chemical structures and properties .
Uniqueness
What sets this compound apart is its unique combination of a sulfonimidamide group with a hydrochloride salt, which enhances its solubility and stability. This makes it particularly useful in applications where these properties are critical .
Conclusion
This compound is a versatile compound with significant potential in various fields of research and industry. Its unique chemical properties and reactivity make it a valuable tool for scientists and researchers exploring new frontiers in chemistry, biology, medicine, and materials science.
Propriétés
Formule moléculaire |
C2H9ClN2OS |
|---|---|
Poids moléculaire |
144.63 g/mol |
Nom IUPAC |
(aminosulfonimidoyl)ethane;hydrochloride |
InChI |
InChI=1S/C2H8N2OS.ClH/c1-2-6(3,4)5;/h2H2,1H3,(H3,3,4,5);1H |
Clé InChI |
XDNUTAXJXPPCIC-UHFFFAOYSA-N |
SMILES canonique |
CCS(=N)(=O)N.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Benzyl 3-hydroxy-1-oxa-8-azaspiro[4.5]decane-8-carboxylate](/img/structure/B13493488.png)

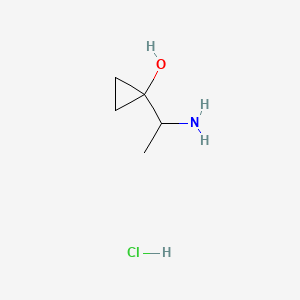
![2-{6-[(tert-butoxy)carbonyl]-hexahydro-2H-[1,4]dioxino[2,3-c]pyrrol-2-yl}acetic acid, Mixture of diastereomers](/img/structure/B13493513.png)
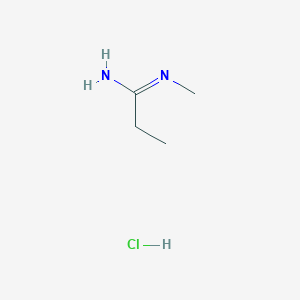
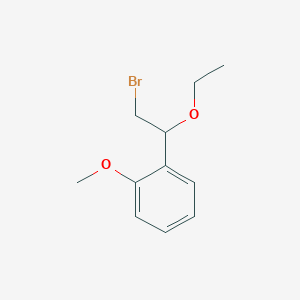
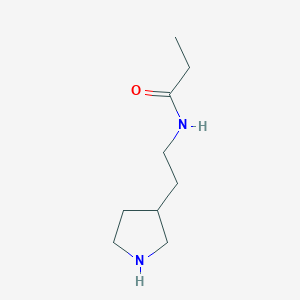
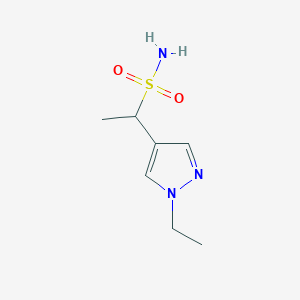
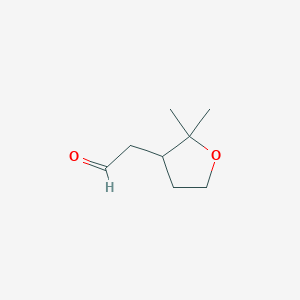
![rac-1-[(3R,4S)-4-phenyloxan-3-yl]methanamine hydrochloride, cis](/img/structure/B13493550.png)
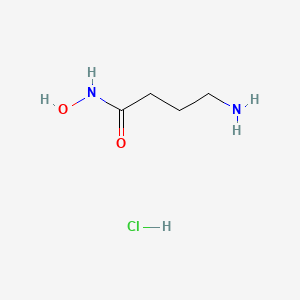
![2-(Aminomethyl)imidazo[1,2-a]pyridine-7-carboxylic acid dihydrochloride](/img/structure/B13493559.png)


